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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

CAS No.: 57798-00-2

Cat. No.: B2572444

Get Quote

Executive Summary
8-Bromoquinolin-4(1H)-one (CAS: 949507-29-3) is a critical heterocyclic scaffold in medicinal

chemistry, serving as a versatile building block for type II kinase inhibitors, antibacterial

quinolones, and antiviral agents.[1][2][3][4][5][6][7][8][9][10] Distinguished by its dual-reactivity

profile—offering an electrophilic handle at the C-8 position (via the bromine atom) and

nucleophilic centers at N-1 and O-4—this molecule allows for orthogonal functionalization

strategies. This guide provides a rigorous analysis of its physicochemical properties, synthetic

pathways, and reactivity logic, designed for researchers optimizing structure-activity

relationships (SAR).

Chemical Identity & Physicochemical Properties[2]
[3][5][6][7][11][12]
The compound exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone (keto)

form in polar solvents and the solid state, over the 4-hydroxyquinoline (enol) form.
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Property Data Notes

IUPAC Name 8-Bromoquinolin-4(1H)-one Preferred tautomer name

Alternative Name 8-Bromo-4-hydroxyquinoline
Enol tautomer (CAS: 57798-

00-2)

CAS Number 949507-29-3 Specific to the 4(1H)-one form

Molecular Formula C₉H₆BrNO

Molecular Weight 224.06 g/mol

Appearance Off-white to pale yellow solid

Melting Point 168–171 °C
Experimental values vary by

solvate form [1]

Solubility DMSO, DMF, hot alcohols
Poor solubility in water and

non-polar solvents

pKa ~3.8 (N-H), ~11 (O-H)
Predicted values; amphoteric

nature

Structural Analysis: Tautomerism & Electronic
Character
Understanding the tautomeric equilibrium is vital for predicting reactivity. In the solid state and

polar solvents (DMSO, MeOH), the 4-quinolone (A) form dominates due to the stabilization

energy of the vinylogous amide system. However, under basic conditions or during O-alkylation

attempts, the 4-hydroxyquinoline (B) character becomes relevant.

Visualization: Tautomeric Equilibrium

Dominant Form (Polar/Solid) Minor Form (Non-polar/Basic)

4-Quinolone Form
(8-Bromoquinolin-4(1H)-one)
Vinylogous Amide Stability

4-Hydroxyquinoline Form
(8-Bromoquinolin-4-ol)
Aromatic Pyridine Ring

  Ka (Low)  
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Figure 1: The tautomeric equilibrium heavily favors the 4-quinolone form (left) in standard

laboratory conditions, dictating N-alkylation over O-alkylation in the absence of specific

catalysts.

Synthetic Pathways[13][14]
The most robust synthesis for 8-bromoquinolin-4(1H)-one is the Gould-Jacobs reaction. This

sequence utilizes 2-bromoaniline as the starting material, ensuring the bromine atom is

correctly positioned at C-8.

Protocol Logic
Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form

an enamine.

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form the ester

intermediate.

Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the

final core.

Visualization: Gould-Jacobs Workflow
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Figure 2: Step-wise construction of the 8-bromoquinolin-4(1H)-one scaffold via the Gould-

Jacobs reaction, highlighting the critical high-temperature cyclization step.

Reactivity Profile & Functionalization[7]
The 8-bromoquinolin-4(1H)-one scaffold offers three distinct vectors for chemical

modification, essential for SAR exploration.

C-8 Bromine (Cross-Coupling): The C-8 position is electronically primed for Palladium-

catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature

of the quinolone ring facilitates oxidative addition.
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N-1 Position (Alkylation): The amide nitrogen is nucleophilic. Treatment with alkyl halides and

mild base (K₂CO₃) yields N-alkylated products (antibacterial pharmacophore).

C-3 Position (Electrophilic Substitution): The C-3 position is nucleophilic (enamine-like) and

can undergo halogenation or formylation.

Visualization: Functionalization Logic
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Figure 3: Divergent synthesis map. The C-8 bromine serves as the primary handle for

increasing molecular complexity via cross-coupling.

Experimental Protocols
A. Synthesis of 8-Bromoquinolin-4(1H)-one (Gould-
Jacobs Adaptation)
Reference: Adapted from standard quinolone synthesis protocols [2, 3].
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Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-

bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2

hours. Ethanol byproduct is removed.

Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at

250°C. Maintain reflux for 30-60 minutes. Caution: Rapid gas evolution.

Workup: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate.

Filter and wash with hexane.

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl

to precipitate the carboxylic acid. Collect solid.

Final Step: Heat the carboxylic acid in quinoline/copper powder or diphenyl ether at 240°C

until CO₂ evolution ceases. Cool and precipitate with non-polar solvent.

Yield: Typically 40-60% overall.

Validation: ¹H NMR (DMSO-d₆) shows loss of ethyl group signals and characteristic

quinolone protons.

B. Suzuki-Miyaura Cross-Coupling at C-8
Targeting 8-Arylquinolin-4(1H)-ones [4].

Reagents: Combine 8-bromoquinolin-4(1H)-one (1.0 eq), Arylboronic acid (1.2 eq),

Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

Solvent: Suspend in 1,4-dioxane/water (4:1).

Condition: Degas with Argon. Heat at 90-100°C for 4-12 hours.

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography

(MeOH/DCM gradient).

Note: The free N-H proton can sometimes poison catalysts; if yields are low, consider

protecting N-1 (e.g., N-Boc or N-Me) prior to coupling.
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Medicinal Chemistry Applications
Antibacterial Agents: The 4-quinolone core is the pharmacophore of fluoroquinolones (e.g.,

Ciprofloxacin). The 8-bromo substituent allows for the introduction of novel hydrophobic or

polar groups to overcome resistance mechanisms (e.g., MRSA) [2].

Kinase Inhibitors: 8-substituted quinolones have been identified as inhibitors of PI3K and

mTOR pathways. The C-8 position binds to the hinge region or hydrophobic pocket of the

kinase ATP-binding site [5].

Antiviral Agents: Derivatives of 8-hydroxyquinoline (tautomer) and its quinolone analogs

function as HIV-1 integrase inhibitors by chelating the Mg²⁺ cofactors in the enzyme active

site [6].

Safety & Handling (MSDS Summary)
Hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation.

Storage: Store at 2-8°C, protected from light (bromine-carbon bonds can be photosensitive

over long periods).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1h-one-chemical-properties-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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